molecular formula C17H15NO2 B11992152 Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- CAS No. 96907-62-9

Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)-

Cat. No.: B11992152
CAS No.: 96907-62-9
M. Wt: 265.31 g/mol
InChI Key: HLIXBAVJOUSZRZ-UHFFFAOYSA-N
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Description

Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- is a heterocyclic aromatic organic compound It is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzaldehyde with 4-methylaniline in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with an appropriate oxidizing agent to form the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole ring.

Scientific Research Applications

Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Oxazole, 5-(4-methoxyphenyl)-2-(4-ethylphenyl)-
  • Oxazole, 5-(4-methoxyphenyl)-2-(4-chlorophenyl)-
  • Oxazole, 5-(4-methoxyphenyl)-2-(4-fluorophenyl)-

Uniqueness

Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

CAS No.

96907-62-9

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-oxazole

InChI

InChI=1S/C17H15NO2/c1-12-3-5-14(6-4-12)17-18-11-16(20-17)13-7-9-15(19-2)10-8-13/h3-11H,1-2H3

InChI Key

HLIXBAVJOUSZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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